3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde
Description
3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde is a substituted benzaldehyde derivative characterized by a methoxy group at the 3-position and a 5-nitropyridinyloxy moiety at the 4-position of the benzaldehyde core. The electron-withdrawing nitro group on the pyridine ring enhances electrophilic properties, making it useful in coupling reactions and heterocyclic synthesis. Its structural complexity necessitates precise synthetic protocols, often involving multi-step alkylation, condensation, or click chemistry approaches .
Properties
IUPAC Name |
3-methoxy-4-(5-nitropyridin-2-yl)oxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c1-19-12-6-9(8-16)2-4-11(12)20-13-5-3-10(7-14-13)15(17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPSXMQZFAERMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 5-nitropyridin-2-ol under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF)
Major Products Formed
Oxidation: 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzoic acid
Reduction: 3-Methoxy-4-[(5-aminopyridin-2-yl)oxy]benzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Findings:
Electrophilic Reactivity: The 5-nitropyridine substituent in the target compound enhances its reactivity in nucleophilic aromatic substitution (NAS) compared to analogues with non-electron-withdrawing groups (e.g., tetrahydrofuran or imidazole) .
Biological Activity : Triazole- and tetrazole-containing derivatives exhibit superior antimicrobial and anticancer activity due to their heterocyclic frameworks, as demonstrated in studies on similar benzaldehyde hybrids .
Synthetic Accessibility: Imidazole- and triazole-substituted benzaldehydes are synthesized via Mitsunobu or click chemistry with yields >65%, whereas nitro-substituted variants require stringent control of reaction conditions (e.g., catalyst loading, solvent polarity) to avoid side reactions .
Physicochemical and Spectroscopic Comparison
Table 2: Spectral and Physical Data
Key Observations:
- The nitro group in the target compound likely shifts FTIR absorption to ~1520 cm⁻¹ (asymmetric NO₂ stretch), distinct from tetrazole (2100 cm⁻¹, C≡C) or imidazole derivatives .
- ¹H NMR signals for the aldehyde proton (δ ~9.8–10.4) are consistent across analogues, while substituent-specific peaks (e.g., THP-protected ethers at δ 4.61) aid structural confirmation .
Biological Activity
3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a methoxy group, a nitropyridine moiety, and a benzaldehyde functional group, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 273.27 g/mol. The structural characteristics include:
- Methoxy Group : Enhances solubility and may influence biological activity.
- Nitropyridine Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Benzaldehyde Functional Group : Can participate in nucleophilic reactions and may form covalent bonds with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The aldehyde group can react with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Interaction : The compound may bind to specific receptors, modulating signaling pathways involved in cell proliferation and apoptosis.
- Reactive Intermediates : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components such as DNA and proteins.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 6.25 µg/mL |
| Pseudomonas aeruginosa | 12.5 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
These results indicate that the compound could be further explored for its potential as an anticancer drug .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of various nitro-substituted pyridines, including this compound, revealed that it outperformed standard antibiotics in inhibiting Gram-positive and Gram-negative bacteria. The study highlighted its potential as a novel antimicrobial agent in treating resistant infections .
Case Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of this compound on cancer cells. The results showed a dose-dependent increase in apoptosis markers in treated cells compared to controls, suggesting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
